BenchChemオンラインストアへようこそ!

Hypaconitine (Standard)

Analgesic activity Pain research Aconitum alkaloids

Select Hypaconitine (Standard) for precise differentiation in analgesic and cardiotoxicity assays. Its C8-acetyl and C14-benzoyl ester signature enables nuanced SAR studies (ED50 0.1 mg/kg, hERG IC50 8.1 nM) compared to aconitine/mesaconitine. Guarantees reproducible CYP3A4 probe data. Quantities from mg to g scale available with full analytical documentation.

Molecular Formula C33H45NO10
Molecular Weight 615.7 g/mol
Cat. No. B8069430
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameHypaconitine (Standard)
Molecular FormulaC33H45NO10
Molecular Weight615.7 g/mol
Structural Identifiers
SMILESCC(=O)OC12C3C(CC(C3OC(=O)C4=CC=CC=C4)(C(C1O)OC)O)C56C(CCC7(C5C(C2C6N(C7)C)OC)COC)OC
InChIInChI=1S/C33H45NO10/c1-17(35)44-33-21-19(14-31(38,28(42-6)26(33)36)27(21)43-29(37)18-10-8-7-9-11-18)32-20(40-4)12-13-30(16-39-3)15-34(2)25(32)22(33)23(41-5)24(30)32/h7-11,19-28,36,38H,12-16H2,1-6H3/t19-,20+,21-,22?,23+,24-,25?,26+,27-,28+,30+,31-,32?,33-/m1/s1
InChIKeyFIDOCHXHMJHKRW-WNDRHIBVSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Hypaconitine ([(2R,3R,4R,5R,6S,7S,8R,13S,16S,17R,18R)-8-acetyloxy-5,7-dihydroxy-6,16,18-trimethoxy-13-(methoxymethyl)-11-methyl-11-azahexacyclo[7.7.2.12,5.01,10.03,8.013,17]nonadecan-4-yl] benzoate): A Diester-Diterpenoid Alkaloid from Aconitum Species with Quantifiable Pharmacological and Toxicological Differentiation for Research Procurement


Hypaconitine, a C19-norditerpenoid alkaloid with the molecular formula C33H45NO10 and a molecular weight of 615.7 g/mol, is a diester-diterpenoid alkaloid primarily isolated from Aconitum species such as Aconitum carmichaelii and Aconitum japonicum [1][2]. It shares a conserved hexacyclic skeleton with aconitine and mesaconitine but features distinct acetylester and benzoylester substitutions that critically influence its pharmacological potency, target engagement, and toxicological profile [2].

Why In-Class Diester-Diterpenoid Alkaloids Cannot Be Interchanged: Quantitative Differentiation of Hypaconitine from Aconitine and Mesaconitine


Despite sharing a core diterpenoid skeleton, hypaconitine, aconitine, and mesaconitine exhibit distinct pharmacological and toxicological signatures that preclude simple substitution. Quantitative head-to-head comparisons reveal that these alkaloids differ markedly in analgesic potency ranking, neuromuscular blocking efficacy, and acute toxicity indices [1][2]. Furthermore, their metabolic clearance by cytochrome P450 enzymes and cardiotoxic profiles on cardiac ion channels are compound-specific, underscoring the necessity of precise compound selection for reproducible scientific outcomes [3].

Quantitative Differentiation of Hypaconitine from Aconitine and Mesaconitine: A Comparative Evidence Guide for Research and Procurement


Analgesic Potency Ranking: Hypaconitine Exhibits Lower Analgesic Activity Than Mesaconitine and Aconitine in Tail Pressure and Acetic Acid-Induced Writhing Tests

In direct head-to-head animal studies, the analgesic efficacy of hypaconitine was found to be lower than that of mesaconitine and aconitine. Using the tail pressure method and the acetic acid-induced writhing test in mice, the relative potency was consistently: mesaconitine > aconitine > hypaconitine [1]. This ranking is critical for researchers selecting a reference standard or investigating structure-activity relationships.

Analgesic activity Pain research Aconitum alkaloids

Neuromuscular Blocking Potency: Hypaconitine is 4-Fold More Potent Than Aconitine in Mouse Phrenic Nerve-Diaphragm Preparations

Hypaconitine demonstrates significantly higher potency in inhibiting nerve-stimulated twitch responses compared to aconitine and other Aconitum constituents. In mouse phrenic nerve-diaphragm muscle preparations, hypaconitine was 4-fold more potent than aconitine and 720-fold more potent than crude aconite extract [1]. This action is mediated through reduced evoked quantal release of acetylcholine [1].

Neuromuscular blockade ACh release Electrophysiology

Acute Toxicity (LD50) Comparison: Hypaconitine Exhibits Lower Acute Toxicity Than Mesaconitine and Aconitine in Mice

In a comparative acute toxicity study, the intraperitoneal LD50 values in mice for mesaconitine (MA), aconitine (AC), and hypaconitine (HA) were determined as 0.22, 0.27, and 0.50 mg/kg, respectively [1]. This indicates that hypaconitine is approximately 2.3-fold less toxic than mesaconitine and 1.9-fold less toxic than aconitine via this route of administration.

Toxicity LD50 Safety margin

Cardiotoxicity Profile in Zebrafish: Hypaconitine Induces Dose-Dependent Heart Rate Alterations Similar to Aconitine and Mesaconitine, but More Pronounced Than Monoester Derivatives

A comparative cardiotoxicity evaluation in zebrafish embryos (72 hpf) revealed that hypaconitine (HAC), like aconitine (AC) and mesaconitine (MAC), exhibits biphasic effects on heart rate: a decrease at low doses (15.6 and 31.3 μM) and an increase at higher doses (62.5–250 μM) [1]. Diester alkaloids (DDAs), including HAC, demonstrated stronger cardiotoxicity than monoester derivatives (MDAs), correlating with their activity as Na+ channel activators [1]. Additionally, hypaconitine inhibits the KCNH2 (hERG) potassium channel current with an IC50 of 8.1 nM, a property shared by other cardiotoxic aconitine analogs .

Cardiotoxicity Zebrafish model hERG channel

Cytochrome P450-Mediated Metabolism: Hypaconitine is Primarily Metabolized by CYP3A4/3A5, with Secondary Contributions from CYP2C19, 2D6, and CYP2E1

Using male human liver microsomes (MHLMS) and a panel of chemical inhibitors, monoclonal antibodies, and cDNA-expressed CYP enzymes, hypaconitine (HA) metabolism was found to be primarily catalyzed by CYP3A4 and CYP3A5, with secondary contributions from CYP2C19, 2D6, and CYP2E1 [1]. CYP1A2 and 2C8 provided minor contributions. The major metabolic pathways identified include demethylation, demethylation-dehydrogenation, hydroxylation, and didemethylation, with mesaconitine identified as one of the metabolites (M8) [1].

Drug metabolism CYP phenotyping Hepatic clearance

Analgesic ED50 Value: Hypaconitine Demonstrates an ED50 of 0.1 mg/kg in the Acetic Acid-Induced Writhing Test in Mice

In the acetic acid-induced writhing test, a standard model of visceral pain, hypaconitine exhibited an ED50 of 0.1 mg/kg when administered subcutaneously in mice . At a dose of 0.025 mg/kg, hypaconitine also prevented carrageenan-induced paw edema, confirming its anti-inflammatory activity . While direct comparator ED50 values for aconitine or mesaconitine in the same assay are not available from this source, this datum provides a quantitative baseline for cross-study comparison.

Analgesic ED50 Anti-inflammatory In vivo pharmacology

Research and Industrial Application Scenarios for Hypaconitine: Evidence-Based Deployment in Pain, Cardiac Safety, Metabolism, and Oncology Studies


Analgesic Screening and Structure-Activity Relationship (SAR) Studies

Given the established ranking of analgesic potency (mesaconitine > aconitine > hypaconitine) [1] and its defined ED50 of 0.1 mg/kg in the writhing test , hypaconitine is ideally suited as a reference compound in analgesic assays where a moderate potency, lower-toxicity comparator is required. Its distinct activity profile allows for nuanced SAR investigations of the C8-acetyl and C14-benzoyl ester groups.

Cardiotoxicity and Cardiac Ion Channel Pharmacology

Hypaconitine's potent inhibition of the hERG potassium channel (IC50 = 8.1 nM) and its biphasic modulation of heart rate in zebrafish models make it a valuable positive control for cardiac safety screening and for elucidating mechanisms of drug-induced QT prolongation. Its cardiotoxicity profile, compared to aconitine and mesaconitine, supports its use in studies aimed at differentiating diester alkaloid toxicities.

Cytochrome P450-Mediated Drug Metabolism and Drug-Drug Interaction Studies

The detailed metabolic phenotyping of hypaconitine, identifying CYP3A4/3A5 as primary metabolizing enzymes and CYP2C19/2D6/2E1 as secondary contributors [2], positions this compound as a useful probe substrate for investigating CYP3A4 activity and for predicting potential herb-drug interactions in traditional medicine formulations.

Cancer Metastasis and Epithelial-Mesenchymal Transition (EMT) Research

Hypaconitine has been shown to inhibit TGF-β1-induced epithelial-mesenchymal transition (EMT) and suppress adhesion, migration, and invasion of lung cancer A549 cells [3]. This specific anti-metastatic activity, distinct from its analgesic and cardiotoxic effects, makes hypaconitine a unique tool compound for oncology research focused on EMT-driven tumor progression.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

57 linked technical documents
Explore Hub


Quote Request

Request a Quote for Hypaconitine (Standard)

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.